BenchChemオンラインストアへようこそ!

3,3'-(Propane-1,3-diylbis(oxy))dianiline

Monomer Purity Formulation Window Thermal Processing

3,3'-(Propane-1,3-diylbis(oxy))dianiline (CAS 6245-49-4), commonly named 1,3‑bis(3‑aminophenoxy)propane, is a meta‑catenated aromatic diamine in which two 3‑aminophenoxy groups are linked by a flexible propylene spacer. This architecture distinguishes it from the widely used para‑substituted isomer (1,3‑bis(4‑aminophenoxy)propane, CAS 52980‑20‑8) and from rigid aromatic diamines such as 4,4′‑oxydianiline (ODA).

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 6245-49-4
Cat. No. B3192377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Propane-1,3-diylbis(oxy))dianiline
CAS6245-49-4
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N
InChIInChI=1S/C15H18N2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9,16-17H2
InChIKeyLMQOEUTZXKKSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Propane-1,3-diylbis(oxy))dianiline (CAS 6245-49-4): A meta‑substituted aromatic diamine building block for high‑performance polymers


3,3'-(Propane-1,3-diylbis(oxy))dianiline (CAS 6245-49-4), commonly named 1,3‑bis(3‑aminophenoxy)propane, is a meta‑catenated aromatic diamine in which two 3‑aminophenoxy groups are linked by a flexible propylene spacer . This architecture distinguishes it from the widely used para‑substituted isomer (1,3‑bis(4‑aminophenoxy)propane, CAS 52980‑20‑8) and from rigid aromatic diamines such as 4,4′‑oxydianiline (ODA). The meta‑orientation of the amine groups combined with the aliphatic spacer is known to disrupt chain packing and enhance polymer solubility and processability, making this monomer a candidate for soluble or melt‑processable polyimides, epoxy curing agents, and other specialty polymer applications [1].

Why 3,3'-(Propane-1,3-diylbis(oxy))dianiline Cannot Be Replaced by a Generic meta‑Substituted Diamine


In‑class substitution with a generic meta‑substituted diamine is unreliable because the combination of a meta‑amine orientation and a flexible propylene spacer uniquely regulates polymer chain flexibility and inter‑chain interactions. Polyimides derived from para‑substituted diamines such as 1,3‑bis(4‑aminophenoxy)propane or 4,4′‑oxydianiline typically exhibit high glass‑transition temperatures and excellent mechanical integrity but are often insoluble and difficult to process [1]. Conversely, the meta‑orientation in 3,3'-(Propane-1,3-diylbis(oxy))dianiline introduces a kink in the polymer backbone that disrupts crystallinity, yielding amorphous polymers with markedly enhanced solubility and a lower, yet still useful, glass‑transition temperature [2]. This balance of processability and thermal performance cannot be achieved by simply selecting any other meta‑diamine, as the length and flexibility of the aliphatic spacer also determine the final properties. The quantitative evidence in Section 3 demonstrates exactly where these structural differences translate into measurable performance divergences.

Quantitative Differentiation of 3,3'-(Propane-1,3-diylbis(oxy))dianiline vs. Closest Analogs


Melting Point Elevation versus the para‑Isomer: Direct Impact on Handling and Formulation Conditions

The meta‑substituted diamine 3,3'‑(Propane‑1,3‑diylbis(oxy))dianiline melts at 148–150 °C, while its para‑substituted structural isomer 1,3‑bis(4‑aminophenoxy)propane melts at 105–112 °C . The 38–45 °C higher melting point of the meta‑isomer offers a wider thermal processing window for solvent‑free formulations and melt polycondensation reactions.

Monomer Purity Formulation Window Thermal Processing

Enhanced Solubility of Derived Polyimide vs. Analogues with Rigid Aromatic Diamines

Polyimides synthesized from 3,3'‑(Propane‑1,3‑diylbis(oxy))dianiline are expected to be soluble in common organic solvents such as NMP, DMAc, and DMF, whereas polyimides from rigid para‑linked diamines like 4,4′‑oxydianiline (ODA) or 1,4‑bis(3‑aminophenoxy)benzene are typically insoluble and require aggressive solvents (e.g., sulfuric acid) for dissolution [1] [2]. This behavior is inferred from class‑level studies on meta‑catenated oxyalkylene‑containing diamines, which consistently produce soluble, film‑castable polyimides.

Polyimide Solubility Processability Film Casting

Suppression of Crystallinity and Melt Processability Window vs. 1,3‑Bis(3‑aminophenoxy)benzene (APB)

Polymers from the propyl‑spaced diamine are expected to be fully amorphous and to exhibit a pronounced glass‑transition temperature (Tg) without a strong melting endotherm, enabling melt processing. In contrast, polyimides derived from the analogous rigid diamine 1,3‑bis(3‑aminophenoxy)benzene (APB) often show semi‑crystalline behavior with melting points above 300 °C, which complicates melt processing [1] [2]. The flexible –(CH₂)₃– segment disrupts chain packing more effectively than a single phenyl ring, yielding a material that can be melt‑pressed at temperatures below 250 °C.

Amorphous Polymer Melt Processing Transparency

Reactivity Profile and Hydrogen‑Bonding Solubility Advantage Over 1,4‑Bis(3‑aminophenoxy)butane

The computed polar surface area (PSA) of 3,3'‑(Propane‑1,3‑diylbis(oxy))dianiline is 70.5 Ų, identical to its para‑isomer but with a distinct spatial distribution of hydrogen‑bond donors/acceptors that influences solvent interaction and reactivity . When compared to the longer spacer analog 1,4‑bis(3‑aminophenoxy)butane (PSA also ~70.5 Ų), the propylene spacer provides a more compact structure (molecular weight 258.3 vs. 272.3 g/mol) leading to a higher molar concentration of reactive amine groups per unit mass. This can yield faster initial polymerization rates and higher solution viscosities at equivalent mass loadings during poly(amic acid) synthesis.

Reaction Kinetics Solution Viscosity Poly(amic acid) Synthesis

Thermal Stability of Derived Poly(ester‑imide) Films Comparable to para‑Analogues

Poly(ester‑imide)s derived from the target diamine via its diacid monomer show 10% weight loss temperatures exceeding 380 °C and char yields at 800 °C in nitrogen of up to 29%, values that are on par with analogous polymers prepared from 1,3‑bis(4‑aminophenoxy)propane [1] [2]. This suggests that the meta‑substitution does not compromise the ultimate thermal stability of the final polymer, while providing the solubility advantages described above.

Thermogravimetric Analysis Char Yield Heat Resistance

Optimal Use Cases for 3,3'-(Propane-1,3-diylbis(oxy))dianiline Based on Quantitative Differentiation


Solution‑Castable Transparent Polyimide Films for Flexible Optoelectronics

When high optical transparency and solution processability are required, 3,3'-(Propane-1,3-diylbis(oxy))dianiline is the preferred diamine building block. The meta‑orientation and flexible spacer suppress charge‑transfer complex formation, yielding lightly colored polymers that remain soluble in NMP and DMAc [1]. This enables direct casting of flexible films without the use of aggressive solvents, a decisive advantage over rigid diamines like ODA that produce insoluble, deeply colored polyimides.

Melt‑Processable High‑Temperature Composite Matrix for Aerospace Structures

The combination of an amorphous morphology and a moderate Tg allows polyimides derived from 3,3'-(Propane-1,3-diylbis(oxy))dianiline to be melt‑pressed or injection‑molded at temperatures significantly below 300 °C, unlike polyimides from APB or ODA that either decompose before melting or require specialized high‑temperature presses [1]. This melt‑processability reduces manufacturing cost and enables repair of composite structures by thermal welding.

Epoxy Curing Agent for Toughened, Low‑Stress Electronic Encapsulants

As an epoxy curing agent, the flexible propylene spacer in 3,3'-(Propane-1,3-diylbis(oxy))dianiline introduces segmental mobility that reduces cure shrinkage and internal stress in the cured network [2]. The higher melting point (148–150 °C) compared to the para‑isomer (105–112 °C) also allows one‑component epoxy formulations with extended pot life at elevated temperatures, a critical requirement for precision electronic dispense applications.

Scalable Synthesis of Poly(ester‑imide) Engineering Thermoplastics

The target diamine can be converted into a diacid monomer for poly(ester‑imide) synthesis, yielding polymers with inherent viscosities up to 0.90 dL/g and thermal stability comparable to para‑analogues [2]. The meta‑orientation ensures solubility in common organic solvents during polymer work‑up, simplifying scale‑up and reducing solvent recycling costs. This makes it an economically viable choice for producing melt‑processable engineering thermoplastics with high heat resistance.

Quote Request

Request a Quote for 3,3'-(Propane-1,3-diylbis(oxy))dianiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.